molecular formula C8H8BrN3 B6263012 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 1044771-89-2

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B6263012
CAS No.: 1044771-89-2
M. Wt: 226.07 g/mol
InChI Key: IJYDLJTXNMVGMJ-UHFFFAOYSA-N
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Description

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and an ethyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves the construction of the imidazole and pyridine rings followed by the introduction of the bromine and ethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with ethyl bromoacetate can lead to the formation of the desired imidazopyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can introduce aryl or alkyl groups at specific positions on the core structure.

Scientific Research Applications

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, imidazopyridines have been shown to inhibit certain kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the bromine atom and the ethyl group can enhance its interactions with molecular targets and provide opportunities for further functionalization through chemical reactions.

Properties

CAS No.

1044771-89-2

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-1-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6(9)8(7)12/h3-5H,2H2,1H3

InChI Key

IJYDLJTXNMVGMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CN=CC(=C21)Br

Purity

95

Origin of Product

United States

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